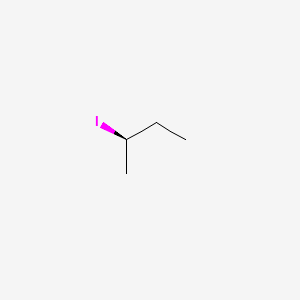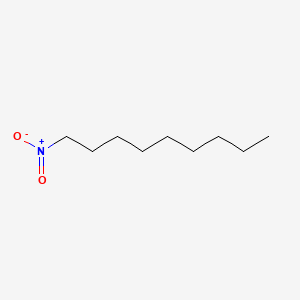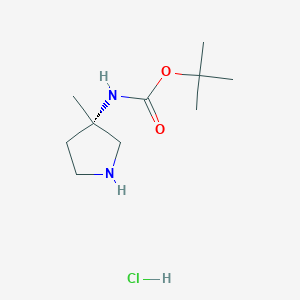
Nepinalone hydrochloride
概要
説明
ネピナロン(塩酸塩)は、主に鎮咳薬(咳止め)として使用される合成化合物です。これは、咳刺激を抑制する有効性で知られており、主に中枢神経系レベルで作用します。ネピナロン(塩酸塩)は、プラカタス、タッソルビナ、ネピタスなどのさまざまなブランド名で販売されています .
準備方法
ネピナロン(塩酸塩)の合成には、複数段階のプロセスが関与します。主な合成経路には以下が含まれます。
フリーデル・クラフツ縮合: 2-フェニルプロピオニルクロリドとエチレンを塩化アルミニウム(AlCl3)の存在下で反応させて、1-メチル-1,2,3,4-テトラヒドロナフタレン-2-オンを生成します。
アルキル化: 生成された化合物のナトリウムエノラートを次に、N-(2-クロロエチル)ピペリジンでアルキル化してネピナロンを得ます
化学反応の分析
ネピナロン(塩酸塩)は、以下の化学反応など、さまざまな化学反応を起こします。
酸化: ネピナロンは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: また、還元反応を起こすこともありますが、これはあまり一般的ではありません。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
科学研究の応用
ネピナロン(塩酸塩)には、いくつかの科学研究の応用があります。
化学: これは、合成経路と反応機構を研究するためのモデル化合物として使用されています。
生物学: ネピナロンは、中枢神経系への影響と、他の生物学的分子との潜在的な相互作用について研究されています。
科学的研究の応用
Nepinalone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Biology: Nepinalone is studied for its effects on the central nervous system and its potential interactions with other biological molecules.
Industry: Nepinalone’s synthesis and production methods are of interest in the pharmaceutical industry for large-scale manufacturing
作用機序
ネピナロン(塩酸塩)は、主に中枢神経系に作用することで、その効果を発揮します。これは、鎮咳用量では、CNS抑制特性を示しません。関与する正確な分子標的と経路は完全に解明されていませんが、神経経路を調節することによって咳反射を抑制することが知られています .
類似の化合物との比較
ネピナロン(塩酸塩)は、コデインなどの他の鎮咳薬と比較することができます。
コデイン: 鎮咳薬としての性質のために使用されるオピオイドですが、乱用とCNS抑制の可能性が高くなっています。
デキストロメトルファン: 非オピオイドの鎮咳薬で、ネピナロンほど効果はありませんが、安全性プロファイルが高いため、広く使用されています.
ネピナロンは、有効性と安全性のバランスがとれており、有意なCNS抑制なしに咳を治療するための貴重な選択肢となっています .
類似化合物との比較
Nepinalone (hydrochloride) can be compared with other antitussive compounds such as:
Codeine: An opioid used for its cough suppressant properties but with higher potential for abuse and CNS depression.
Dextromethorphan: A non-opioid cough suppressant that is less effective than Nepinalone but widely used due to its safety profile.
Nepinalone is unique in its balance of efficacy and safety, making it a valuable option for treating coughs without significant CNS depression .
特性
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUSWVHSCQVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-55-6 | |
| Record name | Nepinalone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEPINALONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68J256455O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















